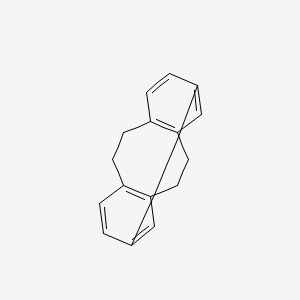
(2.2.2)(1,2,4)Cyclophane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2.2.2)(1,2,4)Cyclophane is a unique organic compound characterized by its multibridged cyclophane structure. This compound consists of three benzene rings connected by ethano bridges, forming a cyclic cavity. The molecular formula of this compound is C18H18, and it has a molecular weight of 234.3355 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2.2.2)(1,2,4)Cyclophane involves the thermal bond reorganization of 1,2-bis(1,2-dihydrobenzocyclobuten-4-yl)ethane. This process utilizes benzocyclobutenes as intermediates . The reaction conditions typically involve heating the precursor compound to induce the necessary bond reorganization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key challenge in industrial production lies in the precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (2.2.2)(1,2,4)Cyclophane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms, such as cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene rings of the cyclophane structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated or nitrated cyclophane derivatives.
Scientific Research Applications
(2.2.2)(1,2,4)Cyclophane has several applications in scientific research:
Chemistry: It serves as a model compound for studying the properties of strained aromatic systems and the effects of bridge strain on reactivity.
Biology: The compound’s unique structure makes it a potential candidate for studying host-guest chemistry and molecular recognition.
Medicine: Research into cyclophane derivatives explores their potential as drug delivery systems and therapeutic agents.
Mechanism of Action
The mechanism of action of (2.2.2)(1,2,4)Cyclophane involves its ability to form inclusion complexes with various guest molecules. The cyclic cavity of the cyclophane structure can host electrophilic or cationic guests, facilitating molecular recognition and binding. This property is exploited in applications such as ion-selective electrodes and chelation processes .
Comparison with Similar Compounds
(2.2.2)Paracyclophane: Similar in structure but with different bridging patterns.
Deltaphane: Another cyclophane with a different arrangement of aromatic rings and bridges.
Uniqueness: (2.2.2)(1,2,4)Cyclophane is unique due to its specific bridging pattern and the resulting strain in its aromatic rings. This strain influences its reactivity and makes it a valuable compound for studying the effects of structural constraints on chemical behavior .
Properties
CAS No. |
58002-98-5 |
|---|---|
Molecular Formula |
C18H18 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
tetracyclo[8.6.2.04,15.07,12]octadeca-1(16),2,4(15),7(12),8,10-hexaene |
InChI |
InChI=1S/C18H18/c1-2-14-4-6-16-8-7-15-5-3-13(1)11-17(15)9-10-18(16)12-14/h3-6,11-12H,1-2,7-10H2 |
InChI Key |
APDVWYTWRPQAFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(CCC4=C(CC3)C=C1C=C4)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















